Boc-DL-buthionine is a derivative of DL-buthionine sulfoximine, an important compound in biochemical research primarily known for its role as an inhibitor of glutathione synthesis. This compound is utilized in various scientific studies to explore the implications of glutathione depletion in cellular processes, particularly in cancer research and oxidative stress studies.
Boc-DL-buthionine can be synthesized from DL-buthionine sulfoximine through the protection of its amino group using tert-butyloxycarbonyl (Boc) groups. This modification allows for enhanced stability and specificity in biological applications.
The synthesis of Boc-DL-buthionine involves several key steps:
The synthesis typically requires controlled conditions to avoid degradation of sensitive functional groups. Specific reaction conditions, including temperature and solvent choice, are critical for optimal yield and purity.
The molecular formula for Boc-DL-buthionine is . Its structure features a tert-butyloxycarbonyl group attached to the nitrogen atom, enhancing its stability in biological systems.
Boc-DL-buthionine participates in various chemical reactions primarily related to its role as a glutathione synthesis inhibitor. It irreversibly inhibits γ-glutamylcysteine synthetase, leading to reduced levels of glutathione in cells.
The inhibition mechanism involves binding to the active site of the enzyme, preventing substrate access and subsequent enzymatic activity. This action results in increased oxidative stress within cells, which can lead to apoptosis or other cellular responses .
The mechanism by which Boc-DL-buthionine exerts its effects involves:
Research indicates that treatment with Boc-DL-buthionine results in significant alterations in cellular thiol levels, impacting cell viability and proliferation rates under oxidative stress conditions .
Relevant data suggest that Boc-DL-buthionine should be handled with care due to its potential toxicity and reactivity .
Boc-DL-buthionine has several scientific uses:
Boc-DL-buthionine functions as a strategic inhibitor of glutathione (GSH) biosynthesis, primarily targeting the de novo synthesis pathway. Glutathione, a tripeptide (γ-L-glutamyl-L-cysteinylglycine), is synthesized via two ATP-dependent enzymatic steps: (1) glutamate-cysteine ligase (GCL, also known as γ-glutamylcysteine synthetase, γ-GCS) catalyzes the formation of γ-glutamylcysteine (γ-EC) from glutamate and cysteine; and (2) glutathione synthetase (GS) adds glycine to γ-EC to yield GSH [8] [10]. Boc-DL-buthionine and its analogs (e.g., L-buthionine-(S,R)-sulfoximine, BSO) disrupt this pathway by irreversibly inhibiting γ-GCS, the rate-limiting enzyme. Structural studies reveal that BSO mimics the γ-glutamyl-phosphate intermediate of the γ-GCS reaction, leading to enzyme phosphorylation and irreversible inactivation [3] [8]. This inhibition depletes intracellular γ-EC and GSH pools, as demonstrated in cancer cells and Trypanosoma cruzi, where BSO reduced GSH levels by 70–80% within 48 hours [1] [5].
Table 1: Impact of γ-GCS Inhibition on Cellular Glutathione Levels
Cell Type | Treatment | GSH Reduction | Time | Reference |
---|---|---|---|---|
Mammalian cancer cells | BSO (500 μM) | >95% | 48 h | [4] |
T. cruzi epimastigotes | BSO (500 μM) | 70–80% | 48 h | [5] |
Rat spleen tissue | BSO (in vivo) | 50–60% | 4–7 h | [6] |
By depleting GSH, Boc-DL-buthionine shifts the cellular redox balance toward oxidation. Glutathione maintains redox homeostasis by acting as a primary antioxidant: it scavenges reactive oxygen species (ROS) directly, serves as a cofactor for glutathione peroxidases (which reduce H₂O₂ and lipid peroxides), and sustains reduced thioredoxin and glutaredoxin systems [8] [10]. Depletion of GSH increases the GSSG/GSH ratio, altering the redox potential (ΔEh) of the cellular environment. For instance, in rat models, BSO pretreatment attenuated endotoxic fever by reducing pro-inflammatory cytokines (IL-1β, IL-6), illustrating the link between GSH-dependent redox status and immune signaling [6]. Additionally, GSH depletion impairs detoxification of electrophilic xenobiotics via glutathione S-transferases (GSTs), heightening susceptibility to oxidative stressors [10].
The interaction between Boc-DL-buthionine analogs and γ-GCS is characterized by active-site-directed inhibition. γ-GCS comprises catalytic (GCLC) and modifier (GCLM) subunits. BSO binds to the glutamate-binding pocket of GCLC, where it undergoes ATP-dependent phosphorylation, forming a stable but non-productive enzyme-inhibitor complex [3] [8]. Crystallographic studies show that BSO’s sulfoximine group mimics the tetrahedral transition state of glutamate during catalysis. This interaction is stereospecific: L-buthionine sulfoximine is a potent inhibitor, whereas D-buthionine sulfoximine exhibits minimal activity [3]. Intriguingly, cells overexpressing GCLC alone show greater resistance to BSO than those co-expressing GCLC and GCLM, suggesting the modifier subunit influences inhibitor accessibility [3].
Boc-DL-buthionine exacerbates ROS accumulation by crippling GSH-dependent antioxidant defenses. In cancer cells treated with BSO and ¹⁷⁷Lu-DOTATATE (a radiopharmaceutical), GSH depletion amplified radiation-induced ROS, leading to synergistic tumor growth inhibition [1]. Similarly, BSO enhanced doxorubicin efficacy in multidrug-resistant tumors by increasing intracellular doxorubicin retention and ROS-mediated apoptosis [4]. The mechanism involves:
Table 2: Redox-Sensitive Processes Affected by GSH Depletion
Process | Consequence of GSH Loss | Functional Outcome |
---|---|---|
Glutathione peroxidase | H₂O₂ accumulation | Lipid peroxidation, DNA damage |
NF-κB signaling | Reduced IκB glutathionylation | Enhanced pro-inflammatory signaling |
Mitochondrial respiration | Increased superoxide leakage | Apoptosis/necrosis shift |
Iron-sulfur cluster integrity | Labile iron accumulation | Ferroptosis induction |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7